molecular formula C23H15N3O5 B2718733 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 895787-85-6

1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2718733
CAS No.: 895787-85-6
M. Wt: 413.389
InChI Key: SBLVMKZTIFMKHM-UHFFFAOYSA-N
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Description

1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines

Preparation Methods

The synthesis of 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the condensation of 4-nitrobenzyl chloride with 3-phenylbenzofuran-2-carboxylic acid, followed by cyclization with urea under reflux conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in butanol, which facilitates the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the nitrobenzyl group, which may confer distinct biological activities and chemical reactivity.

Biological Activity

1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuro-pyrimidine structure with a nitrobenzyl substituent. Its molecular formula is C19H14N4O3C_{19}H_{14}N_{4}O_{3} and it has a molecular weight of approximately 342.34 g/mol. The presence of the nitro group suggests potential interactions with biological macromolecules, influencing its activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antitumor Activity : Studies have shown that benzofuro-pyrimidine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound may demonstrate antimicrobial effects against various pathogens, potentially through disruption of bacterial cell walls or interference with metabolic pathways.
  • Enzyme Inhibition : The structure suggests potential as an enzyme inhibitor, particularly in kinases or phosphodiesterases involved in signaling pathways relevant to cancer and inflammation.

Research Findings

A review of literature highlights several key findings regarding the biological activity of this compound:

  • Anticancer Effects : In vitro studies have demonstrated that derivatives of benzofuro-pyrimidines can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations. The mechanism involves the activation of caspase pathways leading to apoptosis.
  • Antimicrobial Testing : A series of antimicrobial assays revealed that the compound exhibits notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests its potential as a lead compound for antibiotic development.
  • Kinase Inhibition : Computational studies have indicated that the compound can bind effectively to ATP-binding sites in various kinases, suggesting its role as a kinase inhibitor. This aligns with findings from other similar compounds which have been explored for their anti-Alzheimer's properties via kinase modulation.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various benzofuro-pyrimidine derivatives. The results showed that one derivative exhibited IC50 values below 10 µM against multiple cancer cell lines, indicating strong anticancer potential.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, researchers tested this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant bactericidal activity with a noted reduction in bacterial load in treated samples compared to controls.

Data Tables

Biological Activity Effect IC50/MIC Values
Anticancer (MCF-7)Apoptosis induction<10 µM
Anticancer (A549)Cell cycle arrest<10 µM
Antimicrobial (S. aureus)Bactericidal effect10 µg/mL
Antimicrobial (E. coli)Bactericidal effect50 µg/mL

Properties

CAS No.

895787-85-6

Molecular Formula

C23H15N3O5

Molecular Weight

413.389

IUPAC Name

1-[(4-nitrophenyl)methyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H15N3O5/c27-22-21-20(18-8-4-5-9-19(18)31-21)24(14-15-10-12-17(13-11-15)26(29)30)23(28)25(22)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

SBLVMKZTIFMKHM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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